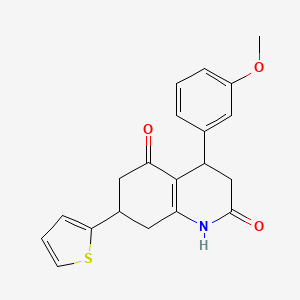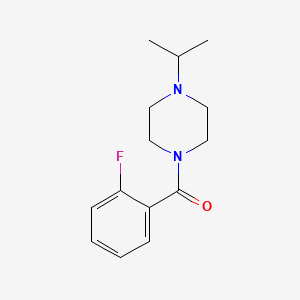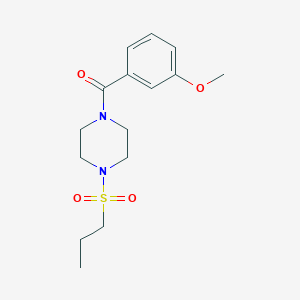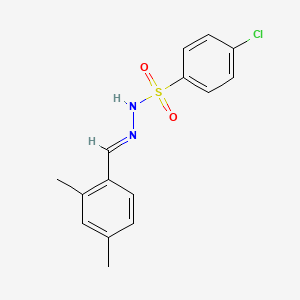
N-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)propanamide is a useful research compound. Its molecular formula is C14H20BrN3O and its molecular weight is 326.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.07897 g/mol and the complexity rating of the compound is 292. The solubility of this chemical has been described as 42.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Inhibition Studies : A study involving the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides demonstrated their potential as tyrosinase and melanin inhibitors. These compounds were synthesized, characterized, and evaluated for their inhibitory potential against mushroom tyrosinase, showing significant biological activity. One compound, in particular, exhibited high inhibitory potential and was also tested in vivo, significantly reducing pigments in zebrafish. The compounds showed minimal cytotoxicity, indicating their potential as depigmentation drugs with minimal side effects (Raza et al., 2019).
Antimicrobial and Antiviral Activities
Antimicrobial and Antiviral Properties : Another research effort focused on urea and thiourea derivatives of piperazine doped with Febuxostat. These compounds were synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Certain derivatives exhibited promising antiviral and potent antimicrobial activities, highlighting the therapeutic potential of these compounds in treating infections and viral diseases (Reddy et al., 2013).
Solid Phase Synthesis
Solid Phase Synthesis Application : Research into the solid phase synthesis of 2-aminobutadienes using a piperazine linker presents an innovative method in chemical synthesis. This approach facilitated the creation of resin-bound 4-substituted-2-aminobutadienes through Wittig reaction, showcasing the versatility of piperazine in synthesizing complex molecules (Hird et al., 1997).
Antibacterial Agents
Antibacterial Agents Development : The synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides was explored for their antibacterial activity. These molecules were synthesized and assessed against various bacterial strains, showing potent antibacterial properties. This research underscores the potential of such compounds in developing new antibacterial agents with mild cytotoxicity (Hussain et al., 2018).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-17-7-9-18(10-8-17)6-5-14(19)16-13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWIEBTNRBTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320317 |
Source


|
| Record name | N-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312269-63-9 |
Source


|
| Record name | N-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-ethyl-9H-carbazole-3-carbaldehyde [(9-ethyl-9H-carbazol-3-yl)methylene]hydrazone](/img/structure/B5581486.png)

![5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5581499.png)
![N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5581502.png)
![3-ethyl-5,5a-dihydro-3H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B5581508.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5581512.png)

![7-methyl-2,4-bis(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5581526.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(1-phenyl-1H-tetrazol-5-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5581530.png)

![methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5581545.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5581552.png)
![(1S*,5R*)-3-{[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5581555.png)
